KDO2-lipid A

Description

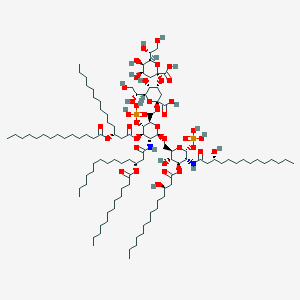

Structure

2D Structure

Properties

IUPAC Name |

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C110H202N2O39P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-152(133,134)135)78-140-109(107(129)130)74-86(98(127)101(148-109)85(119)76-114)147-110(108(131)132)73-83(117)97(126)100(149-110)84(118)75-113)139-77-87-99(128)103(145-93(124)70-80(116)64-58-52-46-40-33-27-21-15-9-3)95(106(143-87)151-153(136,137)138)111-89(120)69-79(115)63-57-51-45-39-32-26-20-14-8-2/h79-88,95-106,113-119,126-128H,7-78H2,1-6H3,(H,111,120)(H,112,121)(H,129,130)(H,131,132)(H2,133,134,135)(H2,136,137,138)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,109-,110-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXUKJUHGLIZGU-OIPVZEHTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)C(=O)O)OCC4C(C(C(C(O4)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO[C@@]2(C[C@H]([C@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C110H202N2O39P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318089 | |

| Record name | Kdo2-lipid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2238.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123621-04-5 | |

| Record name | Kdo2-lipid A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123621-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kdo2-lipid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

KDO2-Lipid A: The Core of Gram-Negative Endotoxicity and Immune Activation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate architecture of Gram-negative bacteria, the outer membrane stands as a formidable barrier and a critical interface with the external environment. Embedded within this membrane is lipopolysaccharide (LPS), a molecule of profound biological significance. At the very heart of LPS lies 3-deoxy-D-manno-octulosonic acid (KDO)2-lipid A, the essential hydrophobic anchor that is both indispensable for bacterial viability and a potent trigger of the host innate immune response.[1][2] This technical guide provides a comprehensive overview of the structure, biosynthesis, and function of KDO2-lipid A, with a focus on its role as a key pathogen-associated molecular pattern (PAMP) and its interaction with the Toll-like receptor 4 (TLR4) signaling pathway. Detailed experimental methodologies are provided to facilitate further research and therapeutic development in this critical area of microbiology and immunology.

The Molecular Architecture of this compound

This compound is a complex glycolipid composed of a lipid A moiety and two KDO sugar residues. The lipid A component is the ultimate anchor of LPS in the outer membrane and is responsible for the endotoxic activity of the entire molecule.[3][4]

The canonical structure of this compound, particularly well-characterized in Escherichia coli, consists of a bis-phosphorylated β(1'→6)-linked diglucosamine backbone. This backbone is typically acylated with six fatty acid chains. Four primary (R)-3-hydroxyacyl chains are directly attached to the glucosamine units, and two secondary acyl chains are esterified to the hydroxyl groups of two of the primary acyl chains.[4] The length of these fatty acyl chains can vary between different bacterial species, typically ranging from 10 to 18 carbons. The two KDO residues are attached to the 6'-position of the distal glucosamine unit. This intricate structure is crucial for both maintaining the integrity of the bacterial outer membrane and for its recognition by the host immune system.

Quantitative Data Summary

The following table summarizes key quantitative data for the canonical this compound from E. coli.

| Property | Value | Reference |

| Molecular Formula | C110H202N2O39P2 | |

| Average Molecular Weight | 2238.72 g/mol | |

| Monoisotopic Mass | 2237.335997756 Da | |

| m/z of [M-H]⁻ ion (E. coli) | 2236.2 | |

| Fatty Acid Chain Lengths (E. coli) | C12, C14 |

Biosynthesis of this compound: The Raetz Pathway

The biosynthesis of this compound is a highly conserved process in most Gram-negative bacteria, known as the Raetz pathway. This essential pathway involves nine enzymatic steps that occur in the cytoplasm and at the inner membrane. The inhibition of this pathway is a promising target for the development of novel antibiotics.

The key enzymes and intermediates in the Raetz pathway are:

-

LpxA: Acylates UDP-N-acetylglucosamine (UDP-GlcNAc).

-

LpxC: Deacetylates the product of LpxA. This is the committed step in the pathway.

-

LpxD: Adds a second (R)-3-hydroxyacyl chain.

-

LpxH: Cleaves the UDP moiety.

-

LpxB: Condenses two monosaccharide precursors to form the disaccharide backbone.

-

LpxK: Phosphorylates the 4'-position of the disaccharide.

-

KdtA (WaaA): Transfers two KDO residues from CMP-KDO to the lipid A precursor.

-

LpxL (HtrB): Adds a secondary lauroyl (C12) chain.

-

LpxM (MsbB): Adds a secondary myristoyl (C14) chain.

Caption: The Raetz pathway for this compound biosynthesis.

Function of this compound

Essential Role in Bacterial Viability

This compound is indispensable for the survival of most Gram-negative bacteria. It forms the hydrophobic anchor of LPS, which is crucial for the structural integrity and barrier function of the outer membrane. This barrier protects the bacterium from antimicrobial peptides, detergents, and certain antibiotics. The essential nature of its biosynthetic pathway makes it an attractive target for the development of new antibacterial agents.

Potent Activator of the Innate Immune System

While vital for the bacterium, this compound is also a potent elicitor of the host's innate immune response. It is recognized as a pathogen-associated molecular pattern (PAMP) by the Toll-like receptor 4 (TLR4) in complex with its co-receptor, myeloid differentiation factor 2 (MD-2). The binding of this compound to the TLR4/MD-2 complex triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, chemokines, and other inflammatory mediators. This response is critical for clearing the bacterial infection. However, in cases of severe systemic infection (sepsis), the overwhelming inflammatory response triggered by high levels of circulating this compound can lead to septic shock, a life-threatening condition.

The precise structure of lipid A, particularly the number and length of its acyl chains, significantly influences its ability to activate TLR4. For instance, hexa-acylated lipid A from E. coli is a strong TLR4 agonist, while some bacterial species produce lipid A variants with fewer acyl chains that are less potent or even act as TLR4 antagonists. These structural modifications represent a strategy for immune evasion by some pathogenic bacteria.

Caption: TLR4 signaling pathway activation by this compound.

Experimental Protocols

Lipid A Extraction for Mass Spectrometry Analysis

This protocol describes a method for the extraction of lipid A from Gram-negative bacteria for subsequent analysis by mass spectrometry.

Materials:

-

Bacterial cell pellet

-

Chloroform

-

Methanol

-

1X Phosphate Buffered Saline (PBS), pH 7.4

-

50 mM Sodium Acetate, pH 4.5, with 1% SDS

-

Glass centrifuge tubes

-

Sonicator

-

Centrifuge

Procedure:

-

Cell Lysis and Lipid Extraction: a. Resuspend the bacterial cell pellet in a single-phase Bligh-Dyer mixture (chloroform:methanol:PBS at 1:2:0.8 v/v/v). b. Incubate at room temperature with agitation to lyse the cells. c. Centrifuge to pellet the cellular debris, including LPS. Discard the supernatant.

-

Mild Acid Hydrolysis: a. Resuspend the pellet in 50 mM sodium acetate (pH 4.5) containing 1% SDS. b. Heat at 100°C to hydrolyze the ketosidic linkage between KDO and lipid A.

-

Lipid A Isolation: a. Cool the sample and add chloroform and methanol to create a two-phase Bligh-Dyer system (chloroform:methanol:water at 2:2:1.8 v/v/v). b. Centrifuge to separate the phases. The lipid A will be in the lower, organic phase. c. Carefully collect the lower phase. d. Dry the lipid A extract under a stream of nitrogen.

-

Sample Preparation for Mass Spectrometry: a. Resuspend the dried lipid A in a suitable solvent, such as a chloroform:methanol mixture. b. The sample is now ready for analysis by techniques such as MALDI-TOF or ESI-MS.

Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Detection

The LAL assay is a highly sensitive method for the detection and quantification of endotoxin (LPS).

Materials:

-

LAL reagent (reconstituted according to manufacturer's instructions)

-

Endotoxin-free water (LAL Reagent Water)

-

Control Standard Endotoxin (CSE)

-

Test sample

-

Endotoxin-free reaction tubes (10 x 75 mm)

-

Heating block or water bath at 37°C ± 1°C

-

Vortex mixer

Procedure (Gel-Clot Method):

-

Preparation of Standards and Samples: a. Prepare a series of dilutions of the CSE in LAL Reagent Water to bracket the labeled sensitivity of the LAL reagent. b. Prepare dilutions of the test sample as needed.

-

Assay Procedure: a. Pipette 0.1 mL of each standard, sample, and a negative control (LAL Reagent Water) into separate reaction tubes. b. Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the most concentrated standard. c. Immediately after adding the LAL reagent, gently mix the contents of each tube and place it in the 37°C incubator.

-

Incubation and Reading: a. Incubate the tubes undisturbed for exactly 60 minutes (± 2 minutes). b. After incubation, carefully remove each tube and invert it 180°. c. A positive result is indicated by the formation of a firm gel that remains at the bottom of the tube. A negative result is the absence of a solid clot.

Macrophage Stimulation Assay for TLR4 Activation

This assay measures the activation of macrophages in response to this compound by quantifying the production of pro-inflammatory cytokines.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)

-

This compound

-

LPS from a standard E. coli strain (positive control)

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α or IL-6)

Procedure:

-

Cell Seeding: a. Culture macrophages to the desired confluency and harvest them. b. Seed the cells into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

-

Cell Stimulation: a. Prepare serial dilutions of this compound and the positive control (LPS) in complete culture medium. b. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or LPS. Include a negative control with medium only. c. Incubate the plate for a specified period (e.g., 18-24 hours) at 37°C in a CO2 incubator.

-

Cytokine Measurement: a. After incubation, collect the cell culture supernatants. b. Measure the concentration of the chosen pro-inflammatory cytokine (e.g., TNF-α) in the supernatants using an ELISA kit, following the manufacturer's instructions.

-

Data Analysis: a. Generate a standard curve from the absorbance values of the cytokine standards. b. Determine the concentration of the cytokine in each sample by interpolating from the standard curve. c. Plot the cytokine concentration as a function of the this compound concentration to determine the dose-response relationship.

Conclusion

This compound represents a fascinating and critically important molecule at the interface of bacterial physiology and host immunity. Its essential role in maintaining the integrity of the Gram-negative outer membrane makes its biosynthetic pathway a prime target for novel antimicrobial therapies. Simultaneously, its potent ability to activate the TLR4 signaling pathway underscores its significance in the pathogenesis of Gram-negative infections and sepsis. A thorough understanding of the structure, biosynthesis, and function of this compound, facilitated by the detailed experimental protocols provided in this guide, is paramount for the development of new strategies to combat bacterial diseases and modulate the host immune response. The continued exploration of this complex glycolipid will undoubtedly yield further insights into the intricate interplay between bacteria and their hosts.

References

An In-depth Technical Guide to the KDO2-Lipid A Biosynthetic Pathway Enzymes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core enzymes involved in the KDO2-lipid A biosynthetic pathway, a critical process for the viability of most Gram-negative bacteria and a key target for novel antimicrobial drug development.

Introduction to the this compound Pathway

This compound, also known as Re-lipid A, is the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2][3][4] It is the minimal LPS structure required for the viability of most of these bacteria and serves as a potent activator of the innate immune system through the Toll-like receptor 4 (TLR4) signaling pathway.[5] The biosynthesis of this compound is a nine-step enzymatic cascade that occurs on the cytoplasmic face of the inner membrane. This pathway, often referred to as the Raetz pathway, is highly conserved, making its constituent enzymes attractive targets for the development of new antibiotics.

Core Enzymes of the this compound Biosynthetic Pathway

The biosynthesis of this compound is catalyzed by a series of nine core enzymes. The first six enzymes are responsible for the synthesis of the lipid A backbone, while the final three are involved in the addition of secondary acyl chains.

The nine core enzymes are:

-

LpxA: UDP-N-acetylglucosamine acyltransferase

-

LpxC: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase

-

LpxD: UDP-3-O-(R-3-hydroxymyristoyl)glucosamine N-acyltransferase

-

LpxB: Lipid A disaccharide synthase

-

LpxK: Tetraacyldisaccharide 4'-kinase

-

KdtA (WaaA): 3-deoxy-D-manno-octulosonate transferase

-

LpxL, LpxM, LpxP: Late acyltransferases

Below is a diagram illustrating the sequential steps of the this compound biosynthetic pathway.

Caption: The this compound biosynthetic pathway in E. coli.

Quantitative Data on Core Enzymes

The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthetic pathway. Kinetic parameters can vary depending on the specific assay conditions, substrate analogs used, and the source of the enzyme.

Table 1: Kinetic Parameters of Early Pathway Enzymes (LpxA, LpxC, LpxD, LpxB)

| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference(s) |

| LpxA | E. coli | UDP-GlcNAc | 2500 | - | - | |

| R-3-hydroxymyristoyl-ACP | 5.3 | - | - | |||

| LpxC | E. coli | UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc | 50 (Ki) | - | - | |

| LpxD | E. coli | UDP-3-O-(R-3-OHC14)-GlcN | 1.3 | 23 | - | |

| R-3-OHC14-ACP | 1.9 | - | - | |||

| LpxB | E. coli | Lipid X | ~1200 (apparent) | - | - | |

| UDP-diacylglucosamine | ~1200 (apparent) | - | - |

Table 2: Kinetic Parameters of Late Pathway Enzymes (LpxK, KdtA, LpxL, LpxM)

| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference(s) |

| LpxK | A. aeolicus | ATP/Mg2+ | 1600 | 12.3 | - | |

| DSMP | 7.0 | 9.2 | - | |||

| KdtA (WaaA) | E. coli | Lipid IVA | 52 | - | 18 | |

| CMP-Kdo | 88 | - | - | |||

| LpxL | E. coli | Lauroyl-ACP | 7 ± 2 | - | 95 ± 5 | |

| Kdo2-lipid IVA | 15 ± 3 | - | 221 ± 7 | |||

| LpxM | A. baumannii | Lauryl-ACP | 1.8 ± 0.2 | - | - | |

| Lipid IVA | 1.7 ± 0.6 | - | - |

Experimental Protocols

Detailed methodologies are crucial for the study and characterization of the this compound biosynthetic enzymes.

General Protein Expression and Purification

A common workflow for obtaining purified enzymes for in vitro assays is outlined below.

Caption: General workflow for recombinant protein expression and purification.

Detailed Protocol for His-tagged Protein Purification:

-

Cell Lysis: Resuspend the cell pellet from a 1-liter culture in 30 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Incubate on ice for 30 minutes, followed by sonication. Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution: Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions and analyze by SDS-PAGE.

-

Size-Exclusion Chromatography (Optional): For higher purity, pool the eluted fractions and concentrate. Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to separate the protein from aggregates and remaining contaminants.

-

Protein Quantification: Determine the concentration of the purified protein using a Bradford assay or by measuring absorbance at 280 nm.

Enzyme Activity Assays

LpxC Deacetylase Activity Assay:

This assay measures the release of acetate from the substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM MES buffer (pH 6.0), purified LpxC enzyme, and the test inhibitor at various concentrations.

-

Initiation: Start the reaction by adding the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-[1-14C]acetylglucosamine.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding glacial acetic acid.

-

Quantification: Extract the released [14C]acetic acid with an organic solvent (e.g., ethyl acetate) and quantify using liquid scintillation counting.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

LpxK Kinase Assay:

This assay measures the transfer of a phosphate group from ATP to the lipid A disaccharide.

-

Reaction Mixture: Prepare a reaction mixture in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1% Triton X-100, the lipid A disaccharide substrate, and [γ-32P]ATP.

-

Initiation: Start the reaction by adding the purified LpxK enzyme.

-

Incubation: Incubate at 30°C for a specified time.

-

Termination and Separation: Stop the reaction by adding a chloroform/methanol mixture. Separate the radiolabeled product (Lipid IVA) from the unreacted [γ-32P]ATP by thin-layer chromatography (TLC).

-

Detection: Visualize the TLC plate by autoradiography and quantify the product formation using a phosphorimager.

Lipid A Analysis by Mass Spectrometry

Mass spectrometry is a powerful tool for the structural characterization of lipid A and its biosynthetic intermediates.

-

Lipid A Extraction: Grow bacterial cells to the desired optical density. Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS). Extract the lipids using a modified Bligh-Dyer method with a chloroform/methanol/water mixture.

-

Mild Acid Hydrolysis: To release lipid A from the LPS, treat the dried lipid extract with 1% sodium dodecyl sulfate (SDS) at 100°C, followed by hydrolysis with 120 mM sodium acetate buffer (pH 4.5) at 100°C.

-

Purification: Wash the lipid A pellet sequentially with water and 80% ethanol.

-

Mass Spectrometry Analysis: Resuspend the purified lipid A in a suitable solvent and analyze by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry in the negative ion mode.

This compound and TLR4 Signaling

This compound is a potent agonist of the Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. The binding of this compound to the TLR4/MD-2 complex on the surface of immune cells, such as macrophages, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of an immune response.

Caption: Simplified overview of the TLR4 signaling pathway.

The activation of TLR4 by this compound involves two major downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway rapidly activates NF-κB and MAP kinases, leading to the production of inflammatory cytokines. The TRIF-dependent pathway, which is activated upon endocytosis of the TLR4 complex, leads to the production of type I interferons.

Conclusion

The enzymes of the this compound biosynthetic pathway represent a rich source of targets for the development of novel antibacterial agents against Gram-negative pathogens. A thorough understanding of the structure, function, and kinetics of these enzymes is essential for the rational design of potent and specific inhibitors. This guide provides a foundational resource for researchers in this critical area of drug discovery.

References

- 1. Purification and Characterization of the Lipid A Disaccharide Synthase (LpxB) from Escherichia coli: a Peripheral Membrane Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The evolution of enzyme kinetic power - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-deoxy-manno-octulosonate cytidylyltransferase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery and Initial Characterization of KDO2-Lipid A

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quintessential Endotoxin

3-deoxy-D-manno-octulosonic acid (KDO)2-Lipid A is the structural and functional core of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria.[1][2] It serves as the hydrophobic anchor for LPS and is the minimal structural entity required to sustain bacterial viability.[1][2] The work of Christian R. H. Raetz and his colleagues was pivotal in elucidating the complete biosynthetic pathway of lipid A, a significant achievement in microbiology and biochemistry.[3]

KDO2-Lipid A is also the principal pathogenic determinant of Gram-negative sepsis, acting as a potent activator of the host's innate immune system. Its discovery and detailed characterization have been crucial for understanding bacterial pathogenesis and for providing a chemically defined tool to study innate immunity. This molecule specifically interacts with the Toll-like receptor 4 (TLR4) in complex with myeloid differentiation protein 2 (MD2), triggering a cascade of inflammatory responses. The availability of a highly purified and structurally defined this compound, often isolated from heptose-deficient Escherichia coli mutants, has been instrumental for researchers, providing a consistent standard for studying endotoxin activity.

The Raetz Pathway: Biosynthesis of this compound

The biosynthesis of this compound in E. coli is a conserved nine-step enzymatic process known as the Raetz pathway. This pathway begins in the cytoplasm and is completed on the cytoplasmic face of the inner membrane. The nine enzymes involved are largely conserved across Gram-negative bacteria.

The pathway initiates with two precursors: UDP-N-acetylglucosamine (UDP-GlcNAc) from carbohydrate metabolism and (R)-3-hydroxymyristoyl-acyl carrier protein (ACP) from fatty acid biosynthesis.

The Nine Enzymatic Steps:

-

LpxA: Transfers an (R)-3-hydroxymyristoyl chain from ACP to the 3-position of UDP-GlcNAc. This reaction is reversible.

-

LpxC: Catalyzes the deacetylation of the product from the LpxA reaction. This is the first committed and irreversible step in lipid A biosynthesis, making LpxC a key target for novel antibiotic development.

-

LpxD: Adds a second (R)-3-hydroxymyristoyl chain to the free amino group of the glucosamine.

-

LpxH: A pyrophosphatase that cleaves the UMP moiety, yielding 2,3-diacyl-glucosamine-1-phosphate (also known as Lipid X).

-

LpxB: A glycosyltransferase that condenses one molecule of UDP-2,3-diacyl-glucosamine with one molecule of Lipid X to form a disaccharide-1-phosphate.

-

LpxK: A kinase that phosphorylates the 4'-position of the disaccharide, producing Lipid IVA.

-

WaaA (KdtA): A bifunctional KDO transferase that sequentially adds two KDO residues to the 6'-position of Lipid IVA.

-

LpxL: An acyltransferase that adds a lauroyl (C12) chain to the 2'-position of the KDO2-Lipid IVA intermediate.

-

LpxM: A final acyltransferase that adds a myristoyl (C14) chain to the 3'-position, completing the synthesis of hexa-acylated this compound.

The completed this compound molecule is then flipped across the inner membrane by the ABC transporter MsbA to the periplasmic face, where the core oligosaccharide and O-antigen are attached.

Immunological Characterization: TLR4 Agonism

This compound is the molecular entity responsible for the endotoxic activity of LPS. Its initial characterization demonstrated that it is a potent and specific agonist for the Toll-like receptor 4 (TLR4). The recognition of this compound by the innate immune system is mediated by a receptor complex consisting of TLR4 and the co-receptor MD2.

Upon encountering this compound, the TLR4/MD2 complex dimerizes, initiating two distinct downstream signaling pathways that culminate in the production of inflammatory mediators:

-

MyD88-Dependent Pathway: This pathway is rapidly activated and involves the recruitment of the adaptor protein MyD88. It leads to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

TRIF-Dependent Pathway: This pathway is engaged following the endocytosis of the TLR4 complex. It utilizes the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β) and leads to the activation of the transcription factor IRF3, resulting in the production of Type I interferons (IFN-α/β).

The activation of these pathways orchestrates the inflammatory response to Gram-negative bacterial infections. The structural details of the lipid A molecule, such as the number and length of acyl chains and the phosphorylation pattern, are critical determinants of its ability to activate the TLR4/MD2 complex. For instance, the hexa-acylated this compound of E. coli is a powerful immune activator, whereas lipid A structures from other bacteria with fewer acyl chains can be poor TLR4 agonists, representing a mechanism of immune evasion.

Experimental Protocols

Isolation and Purification of this compound

A large-scale preparation of this compound typically utilizes a heptose-deficient mutant of E. coli (e.g., WBB06 or a custom rfaD deletion mutant), which is incapable of adding the core oligosaccharide, leading to the accumulation of the desired product.

Methodology:

-

Cell Culture and Harvest: Grow the selected E. coli mutant in a suitable broth medium to a high cell density. Harvest the cell paste via centrifugation.

-

Extraction: Resuspend the cell paste and perform a modified Bligh-Dyer extraction using a chloroform/methanol/water solvent system to extract total lipids.

-

Initial Purification (Silica Gel Chromatography): Apply the crude lipid extract to a silica gel column. Elute with a step gradient of chloroform/methanol. This compound is typically eluted with a higher concentration of methanol.

-

Anion-Exchange Chromatography (DEAE-Cellulose): Further purify the this compound-containing fractions on a DEAE-cellulose column, converting it to a stable salt form (e.g., ammonium) and eluting with a salt gradient (e.g., ammonium acetate) in a chloroform/methanol/water mixture.

-

Final Polishing (Reverse-Phase Chromatography): Perform a final purification step using C18 reverse-phase resin to remove any remaining hydrophobic impurities.

-

Analysis: Throughout the purification process, fractions are analyzed by techniques such as thin-layer chromatography (TLC) and electrospray ionization mass spectrometry (ESI/MS) to track the target molecule.

Structural Characterization

The structure and purity of the final this compound preparation are rigorously evaluated using multiple analytical techniques.

-

Electrospray Ionization Mass Spectrometry (ESI/MS): Used to confirm the molecular weight of the isolated molecule, providing direct evidence of its chemical composition and purity.

-

Liquid Chromatography/Mass Spectrometry (LC/MS): Assesses the homogeneity of the sample by separating components prior to mass analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to provide detailed structural information, confirming the identity and stereochemistry of the sugar backbone, the linkage of the KDO residues, and the attachment points of the acyl chains.

Biological Activity Assays

The endotoxin activity of purified this compound is compared to standard LPS using in vitro cell-based assays.

-

Cell Line: Murine macrophage-like cell lines, such as RAW 264.7, are commonly used.

-

Stimulation: Cells are incubated with varying concentrations of this compound or a reference LPS.

-

Readouts:

-

Cytokine Production: The concentration of pro-inflammatory cytokines (e.g., TNF-α) or eicosanoids (e.g., Prostaglandin E2, PGE2) released into the cell culture supernatant is quantified using ELISA.

-

Gene Expression: Changes in the expression of inflammatory response genes are measured using quantitative PCR (qPCR) or microarray analysis.

-

-

Specificity Control: To confirm that the observed activity is TLR4-dependent, the assay is repeated using bone marrow-derived macrophages from both wild-type and TLR4-deficient mice. A dramatic reduction (>1000-fold) in activity in the TLR4-deficient cells confirms the specificity of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the characterization and activity of E. coli this compound.

Table 1: Physicochemical Properties of E. coli this compound

| Property | Value | Reference |

| Chemical Formula | C₁₁₀H₂₀₂N₂O₃₉P₂ | |

| Molecular Weight | ~2238.7 g/mol | |

| Structure | Bisphosphorylated, hexa-acylated glucosamine disaccharide with two KDO residues | |

| Acyl Chains | 4x (R)-3-OH-C14, 1x C12, 1x C14 |

Table 2: Representative Biological Activity Data

| Assay | Stimulant | Concentration | Response (RAW 264.7 cells) | Reference |

| TNF-α Release | This compound | 1 µM | 6.2 ± 0.6 ng/mL | |

| PGE₂ Release | This compound | 1 µM | 1.4 ± 0.3 ng/mL | |

| Sphingolipid Content | This compound | N/A (24h) | Increase from 1.5 to 2.6 x 10⁹ molecules/cell | |

| TLR4 Specificity | This compound | N/A | >1000-fold reduced activity in TLR4-deficient cells |

Note: The values presented are illustrative and can vary based on specific experimental conditions and cell batches.

Conclusion and Future Directions

The discovery and comprehensive characterization of this compound represent a landmark in microbiology and immunology. The elucidation of its structure and biosynthetic pathway by Christian Raetz and others provided fundamental insights into the architecture of the Gram-negative bacterial cell envelope. This work transformed lipid A from an ill-defined "endotoxin" into a precise chemical entity, this compound, enabling rigorous investigation of its potent immunostimulatory properties.

Understanding that this compound is the specific ligand for the TLR4/MD2 complex has been central to deciphering the mechanisms of innate immunity and the pathophysiology of septic shock. This knowledge has opened numerous avenues for therapeutic intervention:

-

Drug Development: The enzymes of the Raetz pathway, particularly LpxC, are attractive targets for the development of novel antibiotics against Gram-negative pathogens.

-

Vaccine Adjuvants: Modified, less toxic versions of lipid A (such as Monophosphoryl Lipid A or MPL) are now used as powerful vaccine adjuvants, enhancing immune responses to antigens.

-

Immunomodulation: The development of lipid A antagonists that block the TLR4 receptor holds promise for treating inflammatory conditions and sepsis.

The initial characterization of this compound laid the foundation for a vibrant field of research that continues to explore the structural diversity of lipid A across different bacterial species, its role in modulating virulence, and its potential for pharmacological exploitation.

References

KDO2-Lipid A: A Comprehensive Technical Guide to the Minimal Structural Component of Lipopolysaccharide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its immunostimulatory activity is primarily attributed to its lipid A moiety. Extensive research has identified 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo)2-lipid A as the minimal structural component of LPS that retains the ability to induce a robust host immune response through the Toll-like receptor 4 (TLR4) signaling complex.[1][2][3] This technical guide provides an in-depth overview of KDO2-lipid A, its structure, biosynthesis, mechanism of action, and the experimental methodologies used for its study. Its well-defined and homogeneous structure, in contrast to the heterogeneity of full-length LPS, makes this compound an invaluable tool for research and a potential candidate for the development of vaccines and immunomodulatory therapeutics.[3][4]

Structure and Biosynthesis of this compound

This compound consists of a bisphosphorylated glucosamine disaccharide backbone, which is acylated with fatty acid chains, and two Kdo residues. In Escherichia coli, the lipid A portion is typically hexa-acylated. This entire structure is synthesized in the cytoplasm and at the inner membrane of Gram-negative bacteria through the well-characterized Raetz pathway, which involves a series of nine enzymatic steps.

The biosynthesis of this compound is essential for the viability of most Gram-negative bacteria, making the enzymes of the Raetz pathway attractive targets for the development of novel antibiotics.

Mechanism of Action: TLR4 Signaling

This compound is recognized by the TLR4 receptor complex, which also includes the myeloid differentiation factor 2 (MD-2) and CD14. The lipid A portion of this compound binds to a hydrophobic pocket within MD-2, which is associated with the extracellular domain of TLR4. This binding event induces a conformational change in the TLR4-MD-2 complex, leading to its dimerization and the initiation of intracellular signaling cascades.

This signaling proceeds through two primary pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The TRIF-dependent pathway results in the activation of interferon regulatory factor 3 (IRF3) and the production of type I interferons.

Signaling Pathway Diagram

Caption: TLR4 signaling pathway initiated by this compound.

Quantitative Data

The bioactivity of this compound is comparable to that of full-length LPS. However, due to the heterogeneous nature of LPS preparations, this compound provides a more defined and consistent standard for in vitro and in vivo studies.

| Parameter | This compound | LPS (E. coli O111:B4) | Cell Type | Reference |

| TNF-α Production | ~2.5 ng/10^6 cells | ~3.0 ng/10^6 cells | RAW 264.7 | |

| Prostaglandin E2 Production | ~17.5 ng/10^6 cells | ~17.5 ng/10^6 cells | RAW 264.7 | |

| Binding Affinity (Kd) to TLR4-MD-2 | Data not available | ~3 nM | 293/hTLR4A-MD2-CD14 cells | |

| Binding Affinity (Kd) to MD-2 | Data not available | 2.3 µM | Recombinant human MD-2 | |

| Binding Affinity (Kd) to CD14 | Data not available | 8.7 µM | Recombinant human CD14 |

Note: The cytokine and prostaglandin production values are based on stimulation with 100 ng/mL of either this compound or LPS for 24 hours.

Experimental Protocols

Extraction and Purification of this compound from E. coli

This protocol is adapted from methods for extracting this compound from heptose-deficient E. coli mutant strains, such as WBB06 or WJW00, which accumulate this LPS precursor.

Materials:

-

E. coli mutant cell paste (e.g., WBB06)

-

Chloroform

-

Methanol

-

Pyrogen-free water

-

0.1 M NaCl

-

DEAE-cellulose resin

-

Ammonium acetate

-

Thin-layer chromatography (TLC) plates (silica gel 60)

-

TLC developing solvent: chloroform/methanol/water/acetic acid (25:15:4:2, v/v/v/v)

-

Electrospray ionization mass spectrometer (ESI-MS)

Procedure:

-

Cell Lysis and Lipid Extraction:

-

Resuspend the E. coli cell paste in a single-phase Bligh-Dyer mixture (chloroform:methanol:water, 1:2:0.8 v/v/v).

-

Stir for at least 1 hour at room temperature to ensure complete cell lysis.

-

Centrifuge to pellet the insoluble material. The supernatant contains glycerophospholipids and some this compound.

-

-

Two-Phase Separation:

-

To the supernatant, add chloroform and water to convert it to a two-phase Bligh-Dyer system (chloroform:methanol:water, 2:2:1.8 v/v/v).

-

Centrifuge to separate the phases. The lower organic phase contains the lipids.

-

-

Purification by DEAE-Cellulose Chromatography:

-

Dry the lipid extract and redissolve in chloroform:methanol (2:1, v/v).

-

Load the sample onto a DEAE-cellulose column equilibrated in the same solvent.

-

Wash the column with increasing concentrations of ammonium acetate in chloroform:methanol (2:1, v/v).

-

Elute this compound with a higher concentration of ammonium acetate (e.g., 360 mM).

-

-

Desalting and Final Purification:

-

Pool the fractions containing this compound and perform a two-phase extraction as in step 2 to remove the salt.

-

Dry the lower organic phase to obtain purified this compound.

-

-

Quality Control:

-

Assess the purity of the this compound by TLC.

-

Confirm the identity and integrity of the molecule by ESI-MS in negative ion mode. The expected [M-H]⁻ ion for E. coli this compound is around m/z 2236.0.

-

Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction and purification of this compound.

TLR4 Activation Assay using HEK-Blue™ hTLR4 Cells

This protocol describes the use of a commercially available HEK293 reporter cell line that stably expresses human TLR4, MD-2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.

Materials:

-

HEK-Blue™ hTLR4 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

This compound

-

LPS (positive control)

-

Endotoxin-free water (negative control)

-

96-well flat-bottom plates

-

Spectrophotometer (620-655 nm)

Procedure:

-

Cell Seeding:

-

Prepare a cell suspension of HEK-Blue™ hTLR4 cells at approximately 1.4 x 10^5 cells/mL in their appropriate growth medium.

-

Add 180 µL of the cell suspension to each well of a 96-well plate.

-

-

Cell Stimulation:

-

Prepare serial dilutions of this compound in endotoxin-free water or culture medium.

-

Add 20 µL of the this compound dilutions to the appropriate wells.

-

Include positive controls (e.g., 100 ng/mL LPS) and negative controls (endotoxin-free water).

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

-

SEAP Detection:

-

Add 180 µL of pre-warmed HEK-Blue™ Detection medium to a new 96-well plate.

-

Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the detection plate.

-

-

Signal Measurement:

-

Incubate the detection plate at 37°C for 1-3 hours.

-

Measure the absorbance at 620-655 nm using a spectrophotometer. The color change from pink to purple/blue is proportional to the SEAP activity and, consequently, TLR4 activation.

-

Cytokine Production Measurement by ELISA

This protocol outlines the general steps for measuring the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant of macrophage cell cultures (e.g., RAW 264.7) stimulated with this compound.

Materials:

-

RAW 264.7 macrophage cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

LPS (positive control)

-

Cytokine-specific ELISA kit (e.g., for mouse TNF-α or IL-6)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Stimulation:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound or controls.

-

Incubate for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

-

-

Supernatant Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the cell-free supernatant from each well.

-

-

ELISA:

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Blocking non-specific binding sites.

-

Adding the collected supernatants and a standard curve of known cytokine concentrations.

-

Adding a biotinylated detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.

-

Stopping the reaction with a stop solution.

-

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve by plotting the absorbance versus the known cytokine concentrations.

-

Determine the concentration of the cytokine in the experimental samples by interpolating their absorbance values on the standard curve.

-

Conclusion

This compound stands as a cornerstone in the study of innate immunity and the host response to Gram-negative bacterial infections. Its well-defined chemical structure provides a significant advantage over traditional LPS preparations, enabling more precise and reproducible research. The detailed understanding of its interaction with the TLR4 signaling pathway, coupled with established experimental protocols for its purification and bioactivity assessment, empowers researchers and drug developers to explore its potential in various applications. From serving as a standardized agonist in immunological assays to its potential development as a vaccine adjuvant, this compound will undoubtedly continue to be a molecule of great interest in the fields of immunology, microbiology, and pharmacology.

References

Unraveling the Endotoxin Activity of KDO2-Lipid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDO2-Lipid A is the minimal and essential structure of lipopolysaccharide (LPS) required for the viability of most Gram-negative bacteria. It functions as the principal agonist of the Toll-like receptor 4 (TLR4) signaling pathway, initiating a potent innate immune response. Understanding the precise endotoxin activity of this well-defined molecule is crucial for various fields, including sepsis research, the development of vaccine adjuvants, and the safety assessment of biopharmaceutical products. This technical guide provides an in-depth analysis of the endotoxin activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.

Core Concepts: Structure and Mechanism of Action

This compound is a complex glycolipid consisting of a phosphorylated diglucosamine backbone adorned with several acyl chains (Lipid A), to which two 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) residues are attached. This molecule is recognized by the MD-2/TLR4 receptor complex on the surface of immune cells, primarily macrophages and dendritic cells. This recognition event triggers a signaling cascade that leads to the activation of transcription factors, such as NF-κB and IRF3, culminating in the production of pro-inflammatory cytokines, chemokines, and type I interferons. The endotoxin activity of this compound is largely comparable to that of intact LPS from which it is derived.[1][2][3][4][5]

Quantitative Analysis of Endotoxin Activity

The bioactivity of this compound can be quantified using various in vitro assays. The following tables summarize key quantitative data, comparing the activity of this compound with that of standard lipopolysaccharide (LPS).

Table 1: Comparative TLR4 Activation

| Agonist | Cell Line | Assay Principle | EC50 | Reference |

| This compound | HEK-Blue™ hTLR4 | SEAP Reporter Gene | ~1-10 ng/mL (estimated) | |

| LPS (E. coli O111:B4) | HEK-Blue™ hTLR4 | SEAP Reporter Gene | 0.1-1 ng/mL |

Note: EC50 values can vary depending on the specific cell line, passage number, and assay conditions. The EC50 for this compound is estimated based on qualitative descriptions of its potency relative to LPS.

Table 2: Macrophage Activation - Cytokine Production

| Stimulant | Cell Line | Concentration | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) | Reference |

| This compound | RAW 264.7 | 100 ng/mL | Comparable to LPS | Comparable to LPS | |

| LPS (E. coli) | RAW 264.7 | 100 ng/mL | High | High | |

| Untreated Control | RAW 264.7 | - | Baseline | Baseline |

Note: "Comparable to LPS" indicates that the study found similar levels of cytokine induction, though specific quantitative values for a direct side-by-side comparison at multiple doses are not consistently reported in the literature.

Table 3: Limulus Amebocyte Lysate (LAL) Assay

| Analyte | Assay Method | Endotoxin Activity (EU/mL) |

| This compound | Chromogenic LAL | Dependent on concentration and purity |

| LPS Standard (CSE) | Chromogenic LAL | Used to generate standard curve |

Note: The LAL assay measures endotoxin activity in Endotoxin Units (EU), which are benchmarked against a reference standard endotoxin (RSE). The activity of a pure this compound solution would need to be calibrated against this standard.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in this compound activity, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. A Step-by-Step Approach to Effective Endotoxin Testing | Pioneering Diagnostics [biomerieux.com]

- 2. researchgate.net [researchgate.net]

- 3. Toll-like Receptor-4 (TLR4) Signalling pathways | BioRender Science Templates [biorender.com]

- 4. This compound of Escherichia coli, a defined endotoxin that activates macrophages via TLR-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound of Escherichia coli, a defined endotoxin that activates macrophages via TLR-4 [escholarship.org]

The Core of Innate Immunity: A Technical Guide to the Interaction of KDO2-Lipid A with the TLR4/MD-2 Complex

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical interaction between 3-deoxy-D-manno-octulosonic acid (KDO)2-Lipid A and the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex, a cornerstone of the innate immune response to Gram-negative bacteria. Understanding this interaction at a molecular level is paramount for the development of novel therapeutics, including sepsis treatments, vaccine adjuvants, and immunomodulators.

Molecular Recognition: The Binding of KDO2-Lipid A to the TLR4/MD-2 Complex

The initiation of the inflammatory cascade in response to Gram-negative bacterial infection is triggered by the recognition of the lipid A moiety of lipopolysaccharide (LPS) by the TLR4/MD-2 complex.[1][2] this compound represents the minimal essential structure of LPS required for this potent immunostimulatory activity.[3][4][5]

The binding mechanism involves the insertion of the acyl chains of this compound into a deep hydrophobic pocket within the MD-2 co-receptor. This binding event induces a conformational change in the TLR4/MD-2 complex, facilitating its dimerization and the subsequent recruitment of intracellular adaptor proteins to initiate downstream signaling.

Quantitative Analysis of the Interaction

Precise quantitative data for the binding of this compound to the TLR4/MD-2 complex is not extensively available in the public domain. However, data from surface plasmon resonance (SPR) studies on the closely related molecules, LPS and Lipid A, provide valuable insights into the binding kinetics.

Table 1: Surface Plasmon Resonance (SPR) Kinetic and Affinity Data for Ligand Binding to MD-2

| Ligand | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (µM) | Reference |

| LPS | 5.61 x 10³ | 1.28 x 10⁻² | 2.3 | |

| Lipid A | Not Reported | Not Reported | 4.30 ± 0.5 |

Note: This data is for LPS and Lipid A, not specifically this compound. The shared lipid A moiety suggests a similar binding affinity for this compound.

Table 2: Cellular Activation by this compound

While specific EC50 values for this compound are not consistently reported across studies, the available data indicates potent activation of TLR4-dependent signaling pathways at nanomolar concentrations. For instance, treatment of RAW 264.7 macrophage cells with 100 ng/ml of this compound leads to significant induction of gene expression and cytokine production.

| Cell Line | Ligand | Concentration | Observed Effect | Reference |

| RAW 264.7 | This compound | 100 ng/ml | Induction of gene expression | |

| RAW 264.7 | This compound | 100 ng/ml | Production of eicosanoids | |

| HAPI Microglial Cells | KDO2 | Not Specified | Phosphorylation of JNK and NF-κB, TNFα release |

Signaling Pathways Activated by the this compound/TLR4/MD-2 Complex

Upon binding of this compound and subsequent dimerization of the TLR4/MD-2 complex, two primary downstream signaling pathways are activated: the MyD88-dependent pathway and the TRIF-dependent pathway.

MyD88-Dependent Pathway

This pathway is initiated by the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88) to the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4. This leads to the activation of downstream kinases, culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

MyD88-Dependent Signaling Pathway

TRIF-Dependent Pathway

The TIR-domain-containing adapter-inducing interferon-β (TRIF)-dependent pathway is activated following the endocytosis of the TLR4 complex. This pathway leads to the activation of the transcription factor IRF3 and the production of type I interferons (IFN-α/β), which are crucial for antiviral responses and adjuvant activity.

References

- 1. Frontiers | Recognition of lipid A variants by the TLR4-MD-2 receptor complex [frontiersin.org]

- 2. Recognition of lipid A variants by the TLR4-MD-2 receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound of Escherichia coli, a defined endotoxin that activates macrophages via TLR-4 [escholarship.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound: structural diversity and impact on immunopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Structural Diversity of KDO2-Lipid A Across Bacterial Species: Implications for Immunity and Drug Development

For Immediate Release

WUXI, China – November 29, 2025 – In the intricate world of bacterial pathogenesis, the structural nuances of molecules can dictate the outcome of host-pathogen interactions. A new technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of the structural diversity of 3-deoxy-d-manno-octulosonic acid (KDO)2-lipid A, the bioactive component of lipopolysaccharide (LPS) in most Gram-negative bacteria. This comprehensive document details the significant variations in KDO2-lipid A structure across different bacterial species and the profound implications for innate immunity and the development of novel therapeutics.

This compound is the minimal structural component required for the viability of most Gram-negative bacteria and serves as the principal activator of the host's innate immune response through the Toll-like receptor 4 (TLR4) signaling pathway.[1][2] While the core biosynthetic pathway of this compound is remarkably conserved, many bacterial species have evolved mechanisms to modify its structure. These modifications, which include alterations in the number and length of acyl chains, phosphorylation patterns, and the addition of various chemical moieties, are crucial for bacterial survival, virulence, and evasion of the host immune system.[1][2][3]

This guide provides a detailed overview of these structural modifications, presents quantitative data in easily comparable tables, outlines key experimental protocols for this compound analysis, and visualizes complex signaling pathways and experimental workflows using Graphviz diagrams.

Core Structural Features and Key Modifications

The archetypal this compound structure, found in Escherichia coli, consists of a β-(1'→6)-linked disaccharide of glucosamine, two phosphate groups, and six fatty acyl chains. However, significant structural heterogeneity exists across the bacterial kingdom. These variations are not random but are often regulated responses to environmental cues, enabling bacteria to adapt to different host environments and resist antimicrobial peptides.

The primary modifications observed in this compound structures include:

-

Acylation Patterns: The number, length, and position of acyl chains are critical determinants of TLR4 activation. While the hexa-acylated form of E. coli is a potent immune stimulator, other species exhibit different patterns. For instance, Yersinia pestis can produce a tetra-acylated lipid A at 37°C, which acts as a TLR4 antagonist. Enzymes such as PagP and PagL are involved in the addition and removal of acyl chains, respectively.

-

Phosphorylation State: The phosphate groups at the 1 and 4' positions of the glucosamine disaccharide are crucial for electrostatic interactions with the TLR4/MD-2 receptor complex. Some bacteria can modify these phosphate groups by adding phosphoethanolamine or 4-amino-4-deoxy-L-arabinose (L-Ara4N), which reduces the net negative charge of the lipid A, conferring resistance to cationic antimicrobial peptides.

-

Hydroxylation of Acyl Chains: The presence of hydroxyl groups on the fatty acid chains is another point of variation that can influence the biological activity of lipid A.

-

Backbone Modifications: In some bacteria, the glucosamine backbone itself can be modified.

Comparative Structural Analysis of this compound

The following table summarizes the structural diversity of this compound in several key bacterial species.

| Bacterial Species | Number of Acyl Chains | Acyl Chain Lengths (Carbons) | Phosphorylation | Other Modifications | Immune Response |

| Escherichia coli | 6 | 12, 14 | 1, 4' | None | Potent TLR4 Agonist |

| Salmonella Typhimurium | 6 or 7 | 12, 14, 16 | 1, 4' | L-Ara4N, pEtN | Strong TLR4 Agonist |

| Pseudomonas aeruginosa | 5, 6, or 7 | 10, 12, 16 | 1, 4' | Amino acids | Variable Agonist |

| Helicobacter pylori | 4 | 16, 18 | 1 | pEtN | Weak TLR4 Agonist |

| Francisella tularensis | 4 | 16, 18 | 1 | None | TLR4 Antagonist |

| Yersinia pestis (37°C) | 4 | 12, 14, 16 | 1, 4' | None | TLR4 Antagonist |

The TLR4 Signaling Pathway: A Target of this compound Diversity

The interaction of this compound with the TLR4/MD-2 receptor complex is the primary event initiating the innate immune response to Gram-negative bacterial infections. The structural variations in lipid A directly impact the strength and nature of this interaction, leading to a spectrum of responses from potent activation to antagonism.

Caption: TLR4 Signaling Pathway Activation by this compound.

Experimental Methodologies for this compound Structural Analysis

The characterization of this compound structures is a complex process that requires a combination of biochemical and analytical techniques. The following workflow outlines the key steps involved.

Caption: Experimental Workflow for this compound Structural Analysis.

Key Experimental Protocols

1. LPS Extraction (Hot Phenol-Water Method):

-

Bacterial cells are harvested and washed.

-

The cell pellet is suspended in distilled water and an equal volume of hot (65-70°C) phenol is added.

-

The mixture is stirred vigorously at temperature for 30 minutes and then cooled on ice.

-

The phases are separated by centrifugation. The aqueous phase containing LPS is carefully collected.

-

The process is repeated on the phenol phase to maximize yield.

-

The pooled aqueous phases are dialyzed extensively against distilled water to remove phenol and other small molecules.

-

The dialyzed solution is treated with DNase and RNase to remove nucleic acid contaminants, followed by proteinase K to remove proteins.

-

The LPS is then lyophilized.

2. Mild Acid Hydrolysis for Lipid A Isolation:

-

Lyophilized LPS is suspended in a mild acid solution (e.g., 1% acetic acid).

-

The suspension is heated at 100°C for 1-2 hours to selectively cleave the acid-labile bond between the KDO sugar and the lipid A moiety.

-

The mixture is cooled, and the precipitated lipid A is collected by centrifugation.

-

The lipid A pellet is washed multiple times with distilled water to remove acid and soluble sugars.

-

The purified lipid A is lyophilized.

3. Mass Spectrometry Analysis:

-

MALDI-TOF MS: The purified lipid A is mixed with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) and spotted onto a MALDI plate. The analysis provides information on the molecular weight of the different lipid A species present, revealing the overall composition of acyl chains and other modifications.

-

ESI-MS/MS: Electrospray ionization mass spectrometry, often coupled with tandem MS, allows for more detailed structural information. Fragmentation patterns can help to determine the positions of acyl chains and other substituents.

Future Directions and Implications for Drug Development

The structural diversity of this compound presents both challenges and opportunities for drug development. Understanding how different bacterial pathogens modify their lipid A to evade the immune system can inform the design of novel antibiotics that target the enzymes responsible for these modifications. Furthermore, the ability of some lipid A structures to act as TLR4 antagonists has led to the development of synthetic lipid A analogues as potential therapeutics for sepsis and other inflammatory diseases. Conversely, detoxified lipid A derivatives, such as monophosphoryl lipid A (MPL), are potent vaccine adjuvants that can enhance the immune response to co-administered antigens.

This technical guide serves as a critical resource for researchers in the field, providing a foundation for further investigation into the fascinating world of this compound and its role in host-pathogen interactions. The continued exploration of this structural diversity will undoubtedly pave the way for the next generation of immunomodulatory drugs and vaccines.

Contact: [Insert Contact Information]

References

- 1. This compound: structural diversity and impact on immunopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kdo2 -lipid A: structural diversity and impact on immunopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fortifying the barrier: the impact of lipid A remodelling on bacterial pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Core of KDO2-Lipid A Biosynthesis in Escherichia coli: A Technical Guide for Researchers

Abstract

Lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, is a potent elicitor of the human innate immune response. In Escherichia coli, the biosynthesis of its minimal essential structure, KDO2-lipid A, is orchestrated by a highly conserved pathway known as the Raetz pathway. This pathway involves a series of nine enzymatic steps, each catalyzed by a specific, essential enzyme. Understanding the genetic and biochemical intricacies of this pathway is paramount for the development of novel antimicrobial agents that target bacterial viability and virulence. This technical guide provides an in-depth overview of the core genetic basis of this compound biosynthesis in E. coli, presenting key enzymatic data, detailed experimental protocols, and visual representations of the underlying molecular processes.

The this compound Biosynthetic Pathway (Raetz Pathway)

The synthesis of this compound in E. coli is a sequential process that occurs in the cytoplasm and at the inner membrane. The pathway is initiated with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) and culminates in the formation of this compound, which is then further processed and transported to the outer membrane. The nine core enzymes and their corresponding genes are essential for bacterial viability, making them attractive targets for antibiotic development.

The pathway begins in the cytoplasm with the first three enzymatic steps. The initial reaction, catalyzed by LpxA, involves the transfer of an R-3-hydroxymyristoyl group from acyl carrier protein (ACP) to UDP-GlcNAc.[1] This is a thermodynamically unfavorable reaction.[1] The second and committed step is the deacetylation of the product of the LpxA reaction by LpxC, a zinc-dependent metalloamidase.[2][3] The third step, catalyzed by LpxD, is the N-acylation of the deacetylated product with another R-3-hydroxymyristoyl-ACP.[2]

The subsequent steps of the pathway are associated with the inner membrane. LpxH catalyzes the hydrolysis of the UDP moiety from the di-acylated precursor. LpxB then catalyzes the condensation of two monosaccharide units to form the lipid A disaccharide backbone. This is followed by the phosphorylation of the 4'-position of the disaccharide by the kinase LpxK to produce lipid IVA. The bifunctional Kdo transferase, KdtA (also known as WaaA), then sequentially adds two 3-deoxy-D-manno-octulosonic acid (Kdo) residues to lipid IVA. The final steps in the core biosynthesis involve the "late acyltransferases." LpxL adds a lauroyl group, and LpxM adds a myristoyl group to complete the hexa-acylated this compound structure.

Regulation of this vital pathway is tightly controlled, primarily through the regulation of LpxC and KdtA (WaaA) levels. The FtsH protease, an integral membrane protein, is responsible for the degradation of both LpxC and KdtA, thereby controlling the flux through the biosynthetic pathway.

References

The Evolving Architecture of KDO2-Lipid A Synthesis: A Technical Guide for Researchers

An in-depth exploration of the core enzymatic pathway, its evolutionary divergence, and its significance as a premier target for novel antimicrobial drug development.

The KDO2-lipid A molecule, the hydrophobic anchor of lipopolysaccharide (LPS) in most Gram-negative bacteria, is a potent activator of the innate immune system and essential for the viability of these organisms.[1][2] Its biosynthesis, a meticulously orchestrated nine-step enzymatic process known as the Raetz pathway, represents a critical nexus in bacterial physiology and a highly attractive target for the development of new antibiotics.[3][4][5] This technical guide provides a comprehensive overview of the evolution, core mechanics, and experimental analysis of the this compound synthesis pathway, tailored for researchers, scientists, and drug development professionals.

The Core Pathway: A Stepwise Assembly

The synthesis of this compound in model organisms like Escherichia coli is a nine-enzyme pathway that primarily takes place at the cytoplasmic face of the inner membrane. The initial six enzymes in this pathway are considered essential for bacterial viability. The pathway commences with soluble enzymes and transitions to integral membrane proteins for the latter steps.

The nine core enzymes and their functions are:

-

LpxA: UDP-N-acetylglucosamine acyltransferase initiates the pathway by transferring a (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-position of UDP-N-acetylglucosamine (UDP-GlcNAc).

-

LpxC: UDP-3-O-[(R)-3-hydroxyacyl]-N-acetylglucosamine deacetylase catalyzes the second, committed step: the removal of the acetyl group from the UDP-3-O-acyl-GlcNAc intermediate.

-

LpxD: UDP-3-O-[(R)-3-hydroxyacyl]-glucosamine N-acyltransferase adds a second (R)-3-hydroxyacyl chain to the amino group of the glucosamine.

-

LpxH: UDP-2,3-diacylglucosamine pyrophosphatase cleaves the pyrophosphate bond, releasing UMP and generating 2,3-diacylglucosamine 1-phosphate (lipid X).

-

LpxB: Lipid A disaccharide synthase condenses lipid X with UDP-2,3-diacylglucosamine to form the lipid A disaccharide backbone.

-

LpxK: Lipid A 1-disaccharide 4'-kinase phosphorylates the 4'-position of the disaccharide.

-

KdtA (WaaA): A bifunctional Kdo transferase that sequentially adds two 3-deoxy-D-manno-octulosonate (Kdo) residues to the 6'-position of the lipid A disaccharide.

-

LpxL (HtrB): A late acyltransferase that adds a lauroyl (C12) chain.

-

LpxM (MsbB): A second late acyltransferase that adds a myristoyl (C14) chain to complete the hexa-acylated this compound molecule.

Below is a diagram illustrating the core this compound synthesis pathway in E. coli.

Evolutionary Plasticity and Diversification

While the nine-step pathway is well-established in E. coli and related Proteobacteria, it represents a more derived and optimized version of a more ancient and simpler pathway. The evolution of this pathway is characterized by gene duplication events and functional specialization.

Not all Gram-negative bacteria possess the complete nine-enzyme pathway. Some species only have the genes for the first four enzymes (LpxA, LpxC, LpxD, and LpxB), suggesting the production of simpler lipid A variants. The distribution of these enzymes across different bacterial phyla reveals a fascinating evolutionary trajectory, highlighting the adaptability of bacteria to diverse environments.

Furthermore, structural variations in the final this compound molecule are widespread and have significant implications for the bacterium's interaction with its host. These variations can include:

-

Acyl chain length and number: The number and length of fatty acid chains can vary, impacting the fluidity of the outer membrane and the molecule's ability to trigger an immune response.

-

Phosphorylation patterns: The presence or absence of phosphate groups at the 1 and 4' positions of the glucosamine disaccharide affects the net charge of the molecule and its endotoxic activity.

-

Modifications with other groups: Some bacteria modify their lipid A with moieties like phosphoethanolamine or 4-amino-4-deoxy-L-arabinose, which can alter the outer membrane's permeability and resistance to antimicrobial peptides.

The diagram below illustrates the major points of diversification in the lipid A structure.

Quantitative Insights into the Pathway

Understanding the kinetics and regulation of the this compound synthesis pathway is crucial for developing effective inhibitors. While a complete quantitative model is still an area of active research, studies have begun to elucidate the kinetic parameters of individual enzymes and the overall flux through the pathway.

Table 1: Selected Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Reference |

| LpxD | E. coli | R-3-OHC14-ACP | - | - | |

| UDP-3-O-(R-3-OHC14)-GlcN | - | - | |||

| LpxK | A. aeolicus | ATP/Mg2+ | 1600 ± 200 | 12.3 ± 0.4 | |

| DSMP | 7.0 ± 0.3 | 9.2 ± 0.1 |

LpxC, catalyzing the first committed step, is a major regulatory point in the pathway. Its activity is tightly controlled to balance the production of lipid A with other essential cellular processes.

LpxC: A Prime Target for Drug Development

The essential nature of the early steps of the Raetz pathway, particularly the reaction catalyzed by LpxC, has made it a focal point for the development of novel antibiotics against Gram-negative bacteria. A number of potent LpxC inhibitors have been developed, many of which are hydroxamic acid-based compounds that chelate the active site zinc ion.

Table 2: Selected LpxC Inhibitors and their Potency

| Inhibitor | Target Organism(s) | Ki or IC50 | Reference |

| L-161,240 | E. coli | Ki ≈ 50 nM | |

| TU-514 | A. aeolicus, E. coli | Ki = 1 nM (AaLpxC, pH 7.4), 650 nM (EcLpxC, pH 5.5) | |

| BB-78485 | E. coli | IC50 = 160 ± 70 nM | |

| CHIR-090 | E. coli, P. aeruginosa | Low nM concentrations | |

| (S)-13h | P. aeruginosa | Ki in single-digit nM range | |

| (S)-13j | P. aeruginosa | Ki in single-digit nM range |

The development of LpxC inhibitors with broad-spectrum activity and favorable pharmacokinetic properties remains a significant goal in the fight against antibiotic-resistant Gram-negative pathogens.

Experimental Protocols for this compound Analysis

The structural and quantitative analysis of this compound and its biosynthetic intermediates is fundamental to research in this field. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed.

Lipid A Extraction and Analysis by MALDI-TOF Mass Spectrometry

Objective: To extract and analyze the lipid A portion from bacterial cells.

Protocol:

-

Cell Lysis and Hydrolysis: Lyophilized bacterial cells are suspended in a mixture of isobutyric acid and 1 M ammonium hydroxide. The suspension is heated at 100°C for 1.5 hours to hydrolyze the glycosidic linkage between KDO and lipid A.

-

Centrifugation and Drying: The cooled suspension is centrifuged, and the supernatant containing the lipid A is collected, diluted with water, and dried.

-

Solubilization and Extraction: The dried sample is solubilized in methanol and centrifuged. The resulting pellet is then subjected to a chloroform, methanol, and water extraction to isolate the lipid A.

-

MALDI-TOF MS Analysis:

-

An aliquot of the lipid A solution is deposited onto a MALDI target plate.

-

The sample is overlaid with a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB).

-

The analysis is performed in a MALDI-TOF mass spectrometer, typically in negative ion mode, to determine the mass-to-charge ratio of the different lipid A species present.

-

The following diagram outlines the workflow for MALDI-TOF MS analysis of lipid A.

Structural Elucidation by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Objective: To obtain detailed structural information, including acyl chain composition and linkage, of lipid A species.

Protocol:

-

Sample Preparation: Lipid A samples are dissolved in a solvent compatible with ESI, typically a mixture of chloroform and methanol. For accurate mass measurements, samples should be diluted to a concentration of approximately 10 µg/mL.

-

Infusion and Ionization: The sample solution is infused into the ESI source of the mass spectrometer. ESI generates intact, charged lipid A molecules in the gas phase.

-

Tandem Mass Spectrometry (MS/MS):

-

A specific lipid A precursor ion is selected in the first mass analyzer.

-

The selected ion is subjected to collision-induced dissociation (CID) in a collision cell.

-

The resulting fragment ions are analyzed in the second mass analyzer, providing a fragmentation pattern that is diagnostic of the molecule's structure.

-

NMR Spectroscopy for Structural Confirmation

Objective: To unambiguously determine the structure of lipid A, including the stereochemistry of glycosidic linkages and the precise location of substituents.

Protocol:

-